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Compound of Interest

Compound Name: FC-11

Cat. No.: B12376655 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
These application notes provide detailed protocols for utilizing FC-11, a potent and selective

PROTAC (Proteolysis Targeting Chimera) degrader of Focal Adhesion Kinase (FAK), in various

cell-based assays. The following sections detail the necessary cell culture conditions for

commonly used cell lines in FC-11 experiments, along with comprehensive protocols for

assessing FAK degradation, cell viability, and apoptosis.

Introduction to FC-11
FC-11 is a bifunctional molecule that induces the degradation of FAK by hijacking the E3

ubiquitin ligase Cereblon (CRBN). It is composed of a ligand for FAK, a linker, and a ligand for

CRBN. By bringing FAK into proximity with the E3 ligase complex, FC-11 triggers the

ubiquitination and subsequent proteasomal degradation of the FAK protein. This offers a

powerful tool to study the roles of FAK in cellular processes beyond its kinase activity.

Key Characteristics of FC-11:
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Property Value

Target Focal Adhesion Kinase (FAK)

E3 Ligase Ligand Pomalidomide (binds to CRBN)

Reported DC50 Values

40 pM (Ramos), 80 pM (PA1), 310 pM (TM3),

330 pM in MDA-MB-436, and 370 pM in LNCaP

cells.[1]

Cell Culture Conditions
The following tables summarize the recommended cell culture conditions for cell lines

commonly used in FC-11 experiments. It is crucial to maintain sterile cell culture techniques to

prevent contamination.

Table 1: Cell Line Culture Conditions
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Cell Line Organism Tissue Morphology
Culture
Medium

Subculture

TM3 Mouse
Testis (Leydig

cell)
Epithelial-like

DMEM/F12

(1:1) + 5%

Horse Serum

+ 2.5% FBS

Rinse with

PBS, detach

with Trypsin-

EDTA. Split

1:2 to 1:4

every 2-3

days.

PA-1 Human

Ovary

(Teratocarcin

oma)

Epithelial-like

Eagle's

Minimum

Essential

Medium

(EMEM) +

10% FBS

Rinse with

PBS, detach

with Trypsin-

EDTA. Split

as needed.[2]

MDA-MB-436 Human

Breast

(Adenocarcin

oma)

Epithelial
RPMI-1640 +

10% FBS

Scrape cells

or use

Trypsin-

EDTA.

Subculture

every 6-8

days.[3][4]

LNCaP Human
Prostate

(Carcinoma)
Epithelial

RPMI-1640 +

10% FBS

Rinse with

PBS, detach

with Trypsin-

EDTA. Split

1:2 to 1:6

when cells

reach 80%

confluency.[5]

[6]

Ramos Human B-lymphocyte

(Burkitt's

Lymphoma)

Lymphoblast-

like

(suspension)

RPMI-1640 +

10% FBS

Maintain cell

density

between 2 x

10^5 and 1 x
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10^6

cells/mL.[1][7]

General Cell Culture Maintenance:

Incubate all cell lines at 37°C in a humidified atmosphere with 5% CO2.

Change the culture medium every 2-3 days.

Routinely check for mycoplasma contamination.

Experimental Protocols
Western Blot for FAK Degradation
This protocol details the procedure for assessing the degradation of FAK and the inhibition of

its phosphorylation upon treatment with FC-11.

Table 2: Western Blot Seeding Densities

Cell Line Seeding Density (cells/well in 6-well plate)

TM3 1 - 3 x 10^5

PA-1 1 - 3 x 10^5

MDA-MB-436 2 - 4 x 10^5

LNCaP 3 - 5 x 10^5

Ramos 1 - 2 x 10^6 (in suspension)

Protocol:

Cell Seeding: Seed the cells in 6-well plates at the densities recommended in Table 2 and

allow them to adhere overnight (for adherent cells).

FC-11 Treatment: Treat the cells with a range of FC-11 concentrations (e.g., 0.1 nM to 1000

nM) for a specified time (e.g., 8 hours).[1] Include a vehicle control (DMSO).
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Cell Lysis:

Wash the cells twice with ice-cold PBS.

Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase

inhibitors.

Scrape the adherent cells and transfer the lysate to a pre-chilled microcentrifuge tube. For

suspension cells, pellet the cells before adding lysis buffer.

Incubate on ice for 30 minutes, vortexing occasionally.

Centrifuge at 14,000 x g for 15 minutes at 4°C.

Collect the supernatant containing the protein lysate.

Protein Quantification: Determine the protein concentration of each lysate using a BCA or

Bradford protein assay.

Sample Preparation:

Normalize the protein concentration for all samples.

Add 4x Laemmli sample buffer to a final concentration of 1x.

Boil the samples at 95-100°C for 5-10 minutes.

SDS-PAGE and Transfer:

Load 20-40 µg of protein per lane onto an SDS-PAGE gel.

Run the gel to separate the proteins by size.

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

Immunoblotting:

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room

temperature.
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Incubate the membrane with primary antibodies against FAK (e.g., 1:1000 dilution) and

phospho-FAK (e.g., Tyr397, 1:1000 dilution) overnight at 4°C.[5] A loading control antibody

(e.g., GAPDH or β-actin, 1:5000) should also be used.

Wash the membrane three times with TBST for 5-10 minutes each.

Incubate with the appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000

dilution) for 1 hour at room temperature.

Wash the membrane three times with TBST for 10-15 minutes each.

Detection:

Add an enhanced chemiluminescence (ECL) substrate to the membrane.

Visualize the protein bands using a chemiluminescence imaging system.

Workflow for Western Blot Analysis of FAK Degradation

Sample Preparation Western Blot

Seed Cells FC-11 Treatment Cell Lysis Protein Quantification SDS-PAGE Transfer to Membrane Blocking Primary Antibody Incubation
(FAK, p-FAK, Loading Control) Secondary Antibody Incubation Chemiluminescent Detection

Click to download full resolution via product page

Caption: Workflow for assessing FAK degradation via Western Blot.

Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an

indicator of cell viability.

Table 3: MTT Assay Seeding Densities
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Cell Line
Seeding Density (cells/well in 96-well
plate)

TM3 5,000 - 15,000

PA-1 5,000 - 15,000

MDA-MB-436 8,000 - 20,000

LNCaP 10,000 - 30,000[8][9]

Ramos 20,000 - 50,000

Protocol:

Cell Seeding: Seed cells in a 96-well plate at the densities recommended in Table 3 in a final

volume of 100 µL per well. Allow adherent cells to attach overnight.

FC-11 Treatment: Treat the cells with a serial dilution of FC-11 (e.g., 0.01 nM to 10 µM) for a

specified time (e.g., 72 hours). Include a vehicle control (DMSO).

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

Incubation: Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are

visible.

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in

0.01 M HCl) to each well.

Absorbance Measurement: Gently shake the plate to dissolve the formazan crystals and

measure the absorbance at 570 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

cells.

Workflow for Cell Viability (MTT) Assay

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 13 Tech Support

https://www.researchgate.net/figure/LNCaP-cells-were-seeded-at-a-density-of-310-cells-per-well-in-96-well-plates-and_fig7_390181116
https://www.researchgate.net/figure/LNCaP-cells-were-seeded-at-a-density-of-310-cells-per-well-in-96-well-plates-and_fig6_390181116
https://www.benchchem.com/product/b12376655?utm_src=pdf-body
https://www.benchchem.com/product/b12376655?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12376655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


MTT Assay

Seed Cells in 96-well Plate Treat with FC-11 Add MTT Reagent Incubate (2-4h) Solubilize Formazan Read Absorbance (570 nm)

Click to download full resolution via product page

Caption: Workflow for determining cell viability using the MTT assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,

and necrotic cells.

Table 4: Apoptosis Assay Seeding Densities

Cell Line Seeding Density (cells/well in 6-well plate)

TM3 1 - 3 x 10^5

PA-1 1 - 3 x 10^5

MDA-MB-436 2 - 4 x 10^5

LNCaP 3 - 5 x 10^5

Ramos 1 - 2 x 10^6 (in suspension)

Protocol:

Cell Seeding: Seed cells in a 6-well plate at the densities recommended in Table 4 and allow

them to adhere overnight (for adherent cells).

FC-11 Treatment: Treat the cells with the desired concentrations of FC-11 for a specified

time (e.g., 24-48 hours). Include a vehicle control.

Cell Harvesting:
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For adherent cells, collect the culture medium (containing floating cells), wash the

attached cells with PBS, and then detach them using Trypsin-EDTA. Combine the

detached cells with the collected medium.

For suspension cells, directly collect the cells.

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.[10]

Cell Washing: Wash the cells twice with ice-cold PBS.

Staining:

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]

Analysis:

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

Analyze the cells by flow cytometry within one hour.

Workflow for Apoptosis Assay (Annexin V/PI Staining)

Apoptosis Assay

Seed Cells Treat with FC-11 Harvest Cells Wash with PBS Stain with Annexin V/PI Analyze by Flow Cytometry

Click to download full resolution via product page

Caption: Workflow for apoptosis detection by Annexin V/PI staining.

FAK Signaling Pathway
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The degradation of FAK by FC-11 disrupts its critical role in cell signaling, affecting multiple

downstream pathways involved in cell survival, proliferation, migration, and angiogenesis.

FAK Signaling Cascade
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Caption: Simplified FAK signaling pathway.
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Disclaimer: These protocols provide a general framework. Optimal conditions, including cell

seeding densities, reagent concentrations, and incubation times, may vary depending on the

specific cell line and experimental setup. It is highly recommended to perform optimization

experiments for each new cell line and experimental condition.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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